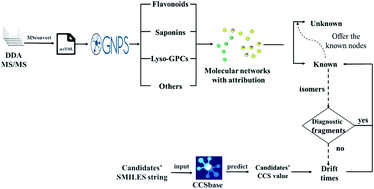An integrated approach for structural characterization of Gui Ling Ji by traveling wave ion mobility mass spectrometry and molecular network†
RSC Advances Pub Date: 2021-04-27 DOI: 10.1039/D1RA01834E
Abstract
Gui Ling Ji (GLJ), an ancient reputable traditional Chinese medicine (TCM) formula prescription, has been applied for the treatment of oligospermia and asthenospermia in clinical practice. However, its inherent compounds have not yet been systematically elucidated, which hampers developing standards or guidelines for quality evaluation and even the understanding of pharmacological effects. In this study, an integrated approach has been established for comprehensive structural characterization of GLJ. Mass spectrometry datasets of GLJ and each of the single herb medicines in this prescription have been developed by dynamic exclusion fast data-dependent acquisition and high-definition data-independent acquisition modes on ultra-high-performance liquid chromatography coupled with travelling wave ion mobility quadrupole time-of-flight mass spectrometry (UPLC-TWIMS-QTOF-MS). A global natural product social molecular networking (GNPS) platform was then applied for the visualization of chemical space of GLJ and further for the high throughput identification of the targeted or untargeted compounds due to the support of data-transmitting from each single herbal medicine to the formula GLJ. Moreover, drift time, predicted CCS, and diagnostic fragment ions were induced for annotating isomer compounds. Consequently, based on molecular network and library hits, a total of 257 compounds from GLJ, which were classified into 4 structural types, were positively or tentatively characterized. Among them, 20 potential new compounds were detected and 30 pairs of isomers were comprehensively distinguished. The established strategy was effective for attribution, classification, recognition of various constituents, and also was valuable for integrating large amounts of disordered MS/MS data and mining trace compounds in other complex chemical or biochemical systems.

Recommended Literature
- [1] Metallovesicles as smart nanoreactors for green catalytic synthesis of benzimidazole derivatives in water†
- [2] Molecular insights into the ‘defects’ network in the thermosets and the influence on the mechanical performance†
- [3] Effect of ammonium groups on the properties of anion conductive membranes based on partially fluorinated aromatic polymers†
- [4] A highly transparent humidity sensor with fast response speed based on α-MoO3 thin films†
- [5] Ultrathin PTAA interlayer in conjunction with azulene derivatives for the fabrication of inverted perovskite solar cells†
- [6] Mitochondrial targeting of radioprotectants using peptidyl conjugates
- [7] Two-photon excited fluorescence detection at 420 nm for label-free detection of small aromatics and proteins in microchip electrophoresis†‡
- [8] Determination of chromium (iii) in natural water samples utilizing capillary micro-extraction on nanometre zirconium phosphate coating coupled to electrothermal atomic absorbance spectrometry
- [9] Radiolysis of aqueous solutions containing nitric oxide and aliphatic alcohols
- [10] Rapid reactions in biology










